Cas no 68344-37-6 (Octahydro-indolizine-5-one)

オクタヒドロインドリジン-5-オン(Octahydro-indolizine-5-one)は、飽和化されたインドリジン骨格を有する複素環式化合物です。この化合物は、高い立体規則性と構造安定性を特徴とし、医薬品中間体や有機合成化学における重要な構築ブロックとして利用されています。特に、その剛直な二環構造は生物活性化合物の設計において立体化学的制御を可能にし、創薬研究分野で注目されています。溶媒に対する優れた溶解性と反応性のバランスが良好で、多段階合成プロセスにおける収率向上に寄与します。また、官能基化反応への適応性が高く、多様な誘導体合成の出発物質としての利用価値があります。

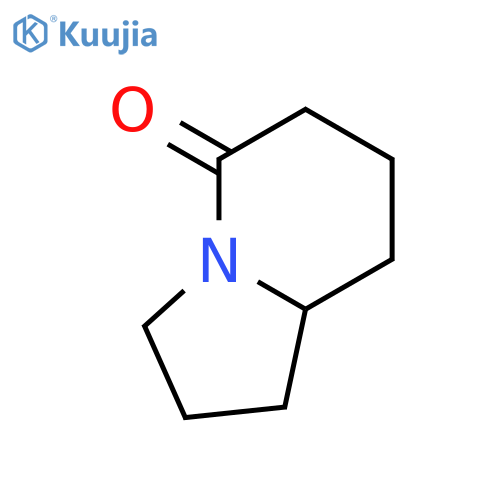

Octahydro-indolizine-5-one structure

商品名:Octahydro-indolizine-5-one

CAS番号:68344-37-6

MF:C8H13NO

メガワット:139.194922208786

CID:2622529

Octahydro-indolizine-5-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | O236940-100mg |

Octahydro-indolizine-5-one |

68344-37-6 | 100mg |

$ 230.00 | 2022-06-02 | ||

| TRC | O236940-10mg |

Octahydro-indolizine-5-one |

68344-37-6 | 10mg |

$ 50.00 | 2022-06-02 | ||

| TRC | O236940-50mg |

Octahydro-indolizine-5-one |

68344-37-6 | 50mg |

$ 135.00 | 2022-06-02 |

Octahydro-indolizine-5-one 関連文献

-

Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

68344-37-6 (Octahydro-indolizine-5-one) 関連製品

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量